molecular formula C9H6F3N3O2 B13511684 3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B13511684
M. Wt: 245.16 g/mol
InChI Key: OPPDCISKWWHNSV-UHFFFAOYSA-N
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Description

3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class This compound is characterized by the presence of an amino group at the 3rd position, a trifluoromethyl group at the 8th position, and a carboxylic acid group at the 2nd position of the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a precursor for trifluoroacetonitrile. This precursor undergoes a [3+2] cycloaddition reaction with pyridinium ylide to form the imidazo[1,2-a]pyridine core . Another approach involves a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable processes that ensure high yields and purity. The use of microwave-assisted one-pot Ugi-type multi-component reactions has been employed to synthesize a library of 3-amino-imidazo[1,2-a]pyridines . These methods are advantageous due to their efficiency and ability to produce large quantities of the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a glutamine synthetase inhibitor, it binds to the enzyme’s active site, preventing the conversion of glutamate to glutamine. This inhibition disrupts the nitrogen metabolism in Mycobacterium tuberculosis, leading to the bacterium’s death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 8th position enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Properties

Molecular Formula

C9H6F3N3O2

Molecular Weight

245.16 g/mol

IUPAC Name

3-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H6F3N3O2/c10-9(11,12)4-2-1-3-15-6(13)5(8(16)17)14-7(4)15/h1-3H,13H2,(H,16,17)

InChI Key

OPPDCISKWWHNSV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(N=C2C(=C1)C(F)(F)F)C(=O)O)N

Origin of Product

United States

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